Cas no 251093-34-2 ((1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol)

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol is a chiral β-amino alcohol derivative with a defined stereochemistry, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid structure, featuring dibenzylamino and phenyl substituents, enhances its utility as a ligand or building block for catalytic systems and bioactive compounds. The stereospecific configuration at the 1 and 2 positions ensures high selectivity in reactions, particularly in the synthesis of enantiomerically pure compounds. This compound’s stability and functional group compatibility further support its use in complex organic transformations. Its well-characterized properties make it a reliable choice for research and development in medicinal chemistry and chiral catalysis.
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol structure
251093-34-2 structure
Product name:(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
CAS No:251093-34-2
MF:C23H25NO
Molecular Weight:331.450706243515
CID:5733145

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol 化学的及び物理的性質

名前と識別子

    • (1S,2R)-2-Dibenzylamino-1-phenyl-propan-1-ol
    • Benzenemethanol, α-[(1R)-1-[bis(phenylmethyl)amino]ethyl]-, (αS)-
    • (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
    • インチ: 1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
    • InChIKey: BOZCOAZLVQXGKP-AUSIDOKSSA-N
    • SMILES: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)[C@H](C)[C@H](C1C=CC=CC=1)O

じっけんとくせい

  • 密度みつど: 1.108±0.06 g/cm3(Predicted)
  • Boiling Point: 475.5±33.0 °C(Predicted)
  • 酸度系数(pKa): 13.88±0.20(Predicted)

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D417545-5mg
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
251093-34-2
5mg
$138.00 2023-05-18
TRC
D417545-50mg
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
251093-34-2
50mg
$1137.00 2023-05-18
TRC
D417545-25mg
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
251093-34-2
25mg
$586.00 2023-05-18
TRC
D417545-100mg
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
251093-34-2
100mg
$2124.00 2023-05-18
TRC
D417545-1mg
(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol
251093-34-2
1mg
$110.00 2023-05-18

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol 関連文献

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanolに関する追加情報

Comprehensive Overview of (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol (CAS No. 251093-34-2): Properties, Applications, and Industry Insights

(1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol (CAS No. 251093-34-2) is a chiral organic compound with significant relevance in pharmaceutical and chemical research. Its unique stereochemistry, marked by the (1S,2R) configuration, makes it a valuable intermediate in the synthesis of optically active molecules. The compound's structure features a phenyl group and a dibenzylamino moiety, which contribute to its versatility in asymmetric catalysis and drug development. Researchers frequently search for "chiral building blocks" or "stereoselective synthesis"—topics where this compound plays a pivotal role.

In recent years, the demand for enantiomerically pure compounds has surged, driven by advancements in precision medicine and green chemistry. (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol aligns with these trends, as its chiral centers enable the production of therapeutics with reduced side effects. Google Trends data highlights growing queries like "chiral catalysts in drug synthesis" and "sustainable asymmetric reactions," underscoring the compound's modern applicability. Its CAS No. 251093-34-2 is often cited in patents related to neuropharmacology and enzyme inhibition, further emphasizing its industrial importance.

The synthesis of (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol typically involves reductive amination or resolution techniques, methods frequently discussed in academic forums. Users searching for "how to optimize chiral amine synthesis" or "benzyl protection strategies" will find this compound's workflow insightful. Its propanol backbone also allows derivatization into ligands for metal-catalyzed reactions, a hot topic in cross-coupling chemistry. Notably, the compound's logP and hydrogen bonding capacity make it a candidate for QSAR studies, another trending research area.

From a commercial perspective, suppliers of CAS No. 251093-34-2 often highlight its high enantiomeric excess (ee) and scalability—key factors for industries prioritizing cost-effective chiral synthesis. Regulatory compliance is another frequent query; this compound is classified as non-hazardous under standard safety protocols, aligning with REACH and FDA guidelines. Its stability under ambient conditions also addresses common concerns about "storage of amino alcohols," a practical consideration for lab managers.

Looking ahead, (1S,2R)-2-Dibenzylamino-1-phenyl-1-propanol is poised to gain traction in AI-driven drug discovery, where its structural features could train algorithms for de novo molecular design. As the scientific community explores "machine learning in organic chemistry," this compound's well-documented properties offer a robust dataset for predictive modeling. Its intersection with biocatalysis—another trending niche—further cements its role in next-generation research.

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